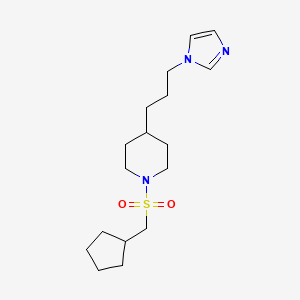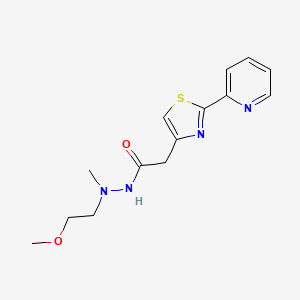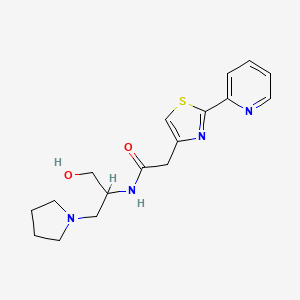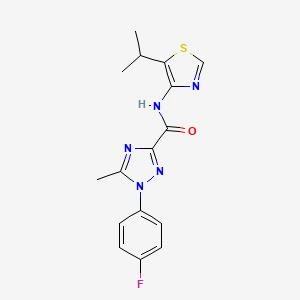![molecular formula C10H16BrN3OS B6967401 2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide](/img/structure/B6967401.png)
2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide typically involves the reaction of 5-bromo-1,3-thiazole with tert-butylamine and acetamide. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise temperature control, and possibly the use of catalysts to increase the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-bromothiazole: Shares the thiazole ring structure and bromine substitution.
Thiazole-2-carboxamide: Similar in structure but lacks the tert-butylamino group.
5-Bromo-1,3-thiazole: The parent compound without additional functional groups.
Uniqueness
2-[(5-Bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide is unique due to the combination of the thiazole ring with the tert-butylamino and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
IUPAC Name |
2-[(5-bromo-1,3-thiazol-2-yl)methyl-tert-butylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3OS/c1-10(2,3)14(5-8(12)15)6-9-13-4-7(11)16-9/h4H,5-6H2,1-3H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENJPDLCXAFZPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=NC=C(S1)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-methyltriazol-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6967331.png)

![2-hydroxy-N-methyl-3-[[6-(4-methyl-3-oxopiperazin-1-yl)pyrimidin-4-yl]amino]propanamide](/img/structure/B6967340.png)
![N-[4-(butan-2-ylcarbamoyl)-2-methylphenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967343.png)

![N-[4-[(4-fluorophenyl)methylcarbamoyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967362.png)
![N-[4-[2-(2-fluoroanilino)-2-oxoethyl]phenyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967370.png)
![2-Ethoxy-5-[(5-propan-2-yl-1,3-thiazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B6967385.png)
![2-(3-Acetylphenoxy)-1-[3-(3-hydroxypyrrolidin-1-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B6967393.png)
![N-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B6967406.png)
![N-[(2-ethoxyphenyl)methyl]-4-methoxyazepane-1-carboxamide](/img/structure/B6967410.png)

![N-[4-(2-cyclopropylpropanoyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6967424.png)

